molecular formula C6H10O3 B1197726 Methyl Tetrahydrofuran-2-carboxylate CAS No. 37443-42-8

Methyl Tetrahydrofuran-2-carboxylate

Cat. No.: B1197726
CAS No.: 37443-42-8
M. Wt: 130.14 g/mol
InChI Key: IXHZGHPQQTXOKV-UHFFFAOYSA-N
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Description

Methyl Tetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the selective hydrogenation of the furan ring in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and hydrogen pressures of 1-5 bar .

Industrial Production Methods

In industrial settings, the production of methyl tetrahydro-2-furancarboxylate often involves the oxidative esterification of biomass-derived furfural into methyl furoate, followed by selective hydrogenation. This method is efficient and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl Tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrahydrofuran-2-carboxylic acid.

    Reduction: It can be reduced to form tetrahydrofuran derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Tetrahydrofuran-2-carboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Synthesis of Fine Chemicals
Methyl tetrahydrofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure enhances reactivity, making it a preferred choice for producing pharmaceuticals and agrochemicals. It allows chemists to create complex molecules efficiently, as demonstrated in various synthesis protocols.

Case Study: Synthesis of Pharmaceuticals
In a study published by Chem-Impex, this compound was used as an intermediate in the synthesis of various pharmaceutical compounds, showcasing its utility in developing new drug formulations .

Solvent Applications

This compound is utilized as a solvent in chemical reactions, especially in polymer synthesis. Its favorable solubility properties lead to improved yields and cleaner reactions compared to traditional solvents.

Data Table: Comparison of Solvent Properties

PropertyThis compoundTraditional Solvents
Boiling Point180 °CVaries
Flash Point64 °CVaries
Specific Gravity1.11Varies
SolubilityExcellentModerate to Poor

Development of Biodegradable Materials

The compound is explored in creating biodegradable plastics, contributing to sustainable packaging solutions. Its incorporation can enhance material properties while reducing environmental impact.

Case Study: Biodegradable Plastics
Research has indicated that incorporating this compound into polymer matrices significantly improves biodegradability without compromising mechanical strength .

Flavor and Fragrance Industry

This compound is also used in formulating flavors and fragrances due to its pleasant aroma and stability. Its compatibility with other ingredients makes it valuable in enhancing consumer products.

Application Example: Fragrance Formulation
In formulations for perfumes, the compound has been shown to improve scent longevity and stability, making it an essential ingredient in high-quality fragrance products .

Research and Development

In academic and industrial laboratories, this compound is frequently employed to study reaction mechanisms and develop new synthetic methodologies. This research provides insights into chemical behavior and reactivity.

Case Study: Reaction Mechanisms
A study highlighted the use of this compound to investigate novel catalytic processes, demonstrating its role in advancing synthetic chemistry .

Mechanism of Action

The mechanism of action of methyl tetrahydro-2-furancarboxylate involves its interaction with various molecular targets. The compound can undergo hydrogenation, oxidation, and substitution reactions, leading to the formation of different products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Methyl Tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:

    Methyl 2-furancarboxylate: Similar in structure but lacks the hydrogenated furan ring.

    Tetrahydrofuran-2-carboxylic acid: The carboxylic acid derivative of the compound.

    Methyl 2,5-dimethyl-3-furancarboxylate: Contains additional methyl groups on the furan ring.

These compounds share similar reactivity but differ in their specific applications and properties.

Biological Activity

Methyl tetrahydrofuran-2-carboxylate (MTHF-2-COOCH3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of MTHF-2-COOCH3, including its synthesis, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

MTHF-2-COOCH3 is a derivative of tetrahydrofuran, characterized by a carboxylate group at the second position. Its molecular formula is C6H10O3, and it exists in various stereoisomeric forms, which can influence its biological activity. The two notable stereoisomers are methyl(2R,4R)-4-[[(5S)-3-(3,5-difluorophenyl)-5-vinyl-4H-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate (Ia) and methyl(2S,4S)-4-[[(5S)-3-(3,5-difluorophenyl)-5-vinyl-4H-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate (Ib), with distinct herbicidal activities reported for each .

Biological Activity Overview

  • Herbicidal Properties :
    • MTHF-2-COOCH3 has been shown to exhibit significant herbicidal activity against various monocotyledonous and dicotyledonous weeds. The stereoisomer Ia demonstrates superior efficacy compared to Ib, making it a candidate for agricultural applications .
    • The mechanism of action appears to involve disruption of specific metabolic pathways in target plants, although detailed biochemical pathways remain under investigation.
  • Pharmaceutical Applications :
    • MTHF-2-COOCH3 is being explored for its potential use in drug synthesis and as a solvent in pharmaceutical formulations. Its properties as a green solvent make it an attractive alternative to more hazardous solvents traditionally used in the industry .
    • Research indicates that MTHF derivatives can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery systems .

Case Studies

  • Synthesis and Characterization :
    • A study highlighted the synthesis of MTHF derivatives via catalytic processes from biomass feedstocks. The resulting compounds were characterized using various spectroscopic techniques to confirm their structures and purity .
  • Comparative Efficacy :
    • In comparative studies assessing the herbicidal activity of different stereoisomers, methyl(2R,4R) was found to be significantly more effective than its counterpart in controlling specific weed species. This was quantified through field trials that measured weed biomass reduction post-treatment .

Data Tables

StereoisomerStructureHerbicidal ActivityApplication
IaIaHighAgriculture
IbIbModerateAgriculture

The biological activity of MTHF-2-COOCH3 may be attributed to its ability to interact with specific enzymes or receptors within target organisms. Preliminary studies suggest that it may act as an inhibitor of key metabolic pathways involved in growth regulation in plants . Further research is needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing methyl tetrahydrofuran-2-carboxylate derivatives?

  • Methodology : Multi-step synthesis typically involves oxidation, esterification, and purification. For example, TEMPO-mediated oxidation of precursors (e.g., compound 40 in ) followed by esterification with iodomethane under basic conditions (K₂CO₃/DMF) yields target compounds. Flash column chromatography (petroleum ether/ethyl acetate) is critical for purification, achieving ~42–82% yields depending on substituents .
  • Key parameters : Reaction atmosphere (N₂ for moisture-sensitive steps), solvent selection (acetonitrile, DMF), and acid/base quenching (e.g., NaHCO₃ saturation) to stabilize intermediates.

Q. How can researchers confirm the structural integrity of MeTHFC derivatives experimentally?

  • Analytical workflow :

NMR spectroscopy : Assign stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and 13C^{13}\text{C} chemical shifts (e.g., carbonyl carbons at ~170 ppm) .

HRMS : Validate molecular formulas (e.g., C₁₂H₁₃IO₅ for ent-33 in , m/z calc. 364.1 vs. exp. 364.0) .

HPLC : Assess purity (>85% via DAD detection) and retention times (e.g., tR = 19.7 min for compound 47 ) .

Q. What solvent systems are optimal for MeTHFC synthesis and purification?

  • Preferred solvents : Acetonitrile for oxidation steps (), methanol for acid-catalyzed cyclization (), and ethyl acetate for extraction due to its low polarity and compatibility with aqueous layers.
  • Chromatography : Use gradient elution (e.g., petroleum ether/ethyl acetate = 2:1) to resolve stereoisomers .

Advanced Research Questions

Q. How do catalytic systems influence the hydrogenation of methyl furoate to MeTHFC?

  • Catalyst design : Ni–SiO₂ catalysts with 50 wt% Ni loading achieve >90% conversion under mild conditions (e.g., 80°C, 2 MPa H₂). High Ni dispersion enhances active sites, while SiO₂ support prevents aggregation .
  • Mechanistic insight : Synergy between Ni nanoparticles and acidic SiO₂ promotes selective hydrogenation of the furan ring over ester groups.

Q. What strategies resolve contradictions in reported yields for stereoisomeric MeTHFC derivatives?

  • Variables affecting yields :

  • Catalyst efficiency : Pd/CuI systems ( ) vs. TEMPO/BAIB () impact cross-coupling step yields (82% vs. 42%).
  • Purification losses : Polar substituents (e.g., -OH groups in ent-33 ) reduce silica gel retention, lowering yields .
    • Mitigation : Optimize catalyst loading (e.g., 10 mol% Pd) and employ preparative HPLC for challenging separations.

Q. How can enantiomeric excess (ee) be quantified for chiral MeTHFC derivatives?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
  • Optical rotation : Compare experimental [α]D[α]_D values (e.g., -55.6 for compound 15 in ) with literature data for stereochemical assignment .

Q. What are the implications of using biomass-derived methyl furoate for sustainable MeTHFC production?

  • Green chemistry metrics :

  • Atom economy : Biomass feedstocks (e.g., furfural) reduce reliance on petrochemicals .
  • Waste minimization : Ni–SiO₂ catalysts are recyclable for >5 cycles without significant activity loss .

Q. Data Interpretation and Optimization

Q. How should researchers handle discrepancies in spectroscopic data for MeTHFC analogs?

  • Troubleshooting :

Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts 1^1H NMR peaks).

Confirm absence of residual solvents (e.g., acetonitrile at δ 1.94 ppm) via 1^1H NMR .

Cross-validate HRMS with isotopic patterns (e.g., 127^{127}I in 41 causes M+2 peaks) .

Q. What catalytic alternatives exist for stereoselective MeTHFC synthesis?

  • Asymmetric catalysis :

  • Organocatalysts : Proline derivatives for aldol cyclization.
  • Metal-ligand complexes : Chiral Ru catalysts for transfer hydrogenation (noted in for related systems).

Q. Safety and Handling

Q. What precautions are essential when handling tetrahydrofuran-based solvents in MeTHFC synthesis?

  • Stabilizers : Use BHT (butylated hydroxytoluene)-stabilized 2-methyltetrahydrofuran to prevent peroxide formation .
  • Storage : Keep under inert gas (N₂/Ar) at -20°C to minimize degradation.

Properties

IUPAC Name

methyl oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHZGHPQQTXOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958551
Record name Methyl oxolane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37443-42-8
Record name 2-Furancarboxylic acid, tetrahydro-, methyl ester
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Record name Methyl tetrahydro-2-furancarboxylate
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Record name Methyl oxolane-2-carboxylate
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Record name Methyl tetrahydro-2-furancarboxylate
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Record name METHYL TETRAHYDRO-2-FURANCARBOXYLATE
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Synthesis routes and methods I

Procedure details

Methyl furoate is dissolved in 180 ml. of methanol. Thereafter 1 g. of 5 percent palladium-on-charcoal is added. The mixture is then hydrogenated at 1 to 3 atmospheres. After 45 hr. 0.79 moles of hydrogen are consumed. The black mixture is then filtered through Celite using 50 ml. of methanol to wash the reaction flask and filter. Evaporation of the filtrate under reduced pressure at 40°-45° C. bath temperature yields 51 g. of a yellow oil which is thereafter distilled, collecting that fraction boiling at 32°-35° C. Thereby, methyl tetrahydrofuroate (46.7 g.) is prepared.
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Synthesis routes and methods II

Procedure details

Methyl furoate (75 g, 0.595 mole) was dissolved in MeOH (150 ml), and poured into a Parr bottle. Air was replaced with argon, and then 10% Pd/C (2.5 g) was added. The atmosphere was replaced with H2 and methyl furoate was hydrogenated at 40 psi for 48 hours. The reaction was filtered through celite pad, and the pad was washed with ether. The filtrate and the wash were combined and distilled to give the title compound (71 g, 0.546 mole, 59° C./5.1 mmHg, 92%) as a colorless liquid.
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92%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl Tetrahydrofuran-2-carboxylate
Methyl Tetrahydrofuran-2-carboxylate
Methyl Tetrahydrofuran-2-carboxylate
Methyl Tetrahydrofuran-2-carboxylate
Methyl Tetrahydrofuran-2-carboxylate
Methyl Tetrahydrofuran-2-carboxylate

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